2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
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Description
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For instance, the synthesis of “4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid” involves the reaction of phenyl isothiocyanate and the corresponding amines . Another example is the synthesis of “N-((4-acetylphenyl)carbamothioyl)pivalamide” which was synthesized by inert refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone .Molecular Structure Analysis
The molecular structure of related compounds such as “N-((4-acetylphenyl)carbamothioyl)pivalamide” has been determined using spectroscopic characterization (1H-NMR, 13CNMR, FT-IR) and single crystal assays . Similar methods could potentially be used to determine the molecular structure of “2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid”.Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, “4-Acetylphenylboronic acid” is known to react rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives . It also undergoes Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis (triphenylphosphine)Pd (II), during the synthesis of dendrimers .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds such as “4-Acetylphenylboronic acid” have been determined. For instance, it has a molecular weight of 163.97 and its linear formula is CH3COC6H4B(OH)2 . Similar methods could potentially be used to determine the physical and chemical properties of “this compound”.Scientific Research Applications
Polymer Synthesis and Properties
2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a significant compound in polymer science. Its derivatives have been utilized in the synthesis of new diacid monomers and poly(ester-imide)s, showing excellent solubility in polar aprotic solutions and high thermal stability with weight loss temperatures around 700 to 800°C (Kamel, Mutar, & Khlewee, 2019). Additionally, it's involved in producing heat-resistant, unsaturated polyamide-imides, which are soluble in polar solvents and exhibit high thermal stability (Maiti & Ray, 1983).
Structural and Spectroscopic Analysis
The compound has been a focus in the structural analysis of related organic compounds. For instance, N-(4-acetylphenyl)quinoline-3-carboxamide, a similar compound, has been analyzed using various spectroscopic methods and X-ray diffraction, providing insights into molecular geometry and interaction (Polo-Cuadrado et al., 2021).
Metal Organic Frameworks
Another application is in the development of metal-organic frameworks (MOFs). A study on a Zn-functionalized MOF using 2-(4-carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid revealed its potential in selectively sensing anions like chromate ions (Minmini, Naha, & Velmathi, 2017).
Photopolymer Systems
Additionally, this compound has been employed in the synthesis of photo-patternable cross-linked epoxy systems. These systems, containing photodegradable carbonate units, show potential in deep UV lithography applications due to their unique reflective index and absorption properties (Huh et al., 2009).
Microbial Resistance Research
In a broader context, research on carboxylic acids, including those related to this compound, contributes to understanding microbial adaptation to weak acid stress. This knowledge impacts medicine, health, food safety, and environmental fields (Mira & Teixeira, 2013).
Properties
IUPAC Name |
2-(4-acetylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(17(22)23)8-14(13)16(18)21/h2-8H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZBKHKLOBBICZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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